REACTION_SMILES
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[CH3:10][N:11]1[CH2:12][CH2:13][CH:14]([OH:17])[CH2:15][CH2:16]1.[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[F:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][cH:8][n:9]1.[H-:19].[Na+:18].[OH2:20]>>[c:2]1([O:17][CH:14]2[CH2:13][CH2:12][N:11]([CH3:10])[CH2:16][CH2:15]2)[c:3]([C:4]#[N:5])[cH:6][cH:7][cH:8][n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccnc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN1CCC(Oc2ncccc2C#N)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |